molecular formula C4H4F2N4O2 B11729260 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine

1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine

Cat. No.: B11729260
M. Wt: 178.10 g/mol
InChI Key: NSSIBGQTTBIJIZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is a fluorinated pyrazole derivative that serves as a critical synthetic intermediate in modern medicinal chemistry. Its molecular structure, featuring a reactive nitro group and a difluoromethyl substituent on the pyrazole ring, makes it a valuable building block for the preparation of more complex, biologically active molecules. The compound is primarily used in pharmaceutical research for the development of novel therapeutic agents. A key application is in the synthesis of heterocyclic compounds that act as potent Factor XIa (FXIa) inhibitors , such as the anticoagulant Milvexian, which is being investigated for the treatment of thromboembolic disorders. The difluoromethyl group is a common bioisostere used to fine-tune the properties of lead compounds. Furthermore, this amine intermediate is utilized in the research and development of NLRP3 inflammasome modulators , which are promising candidates for treating a range of inflammatory, autoinflammatory, and autoimmune diseases. The compound must be handled with care; refer to the SDS for safe handling procedures. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H4F2N4O2

Molecular Weight

178.10 g/mol

IUPAC Name

1-(difluoromethyl)-3-nitropyrazol-4-amine

InChI

InChI=1S/C4H4F2N4O2/c5-4(6)9-1-2(7)3(8-9)10(11)12/h1,4H,7H2

InChI Key

NSSIBGQTTBIJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

The core strategy for synthesizing pyrazole derivatives involves cyclization reactions between hydrazines and 1,3-dielectrophilic precursors. For this compound, one method begins with 2,2-difluoroacetyl halides and α,β-unsaturated esters (Figure 1). The process involves:

  • Addition and Hydrolysis : 2,2-Difluoroacetyl chloride reacts with an α,β-unsaturated ester (e.g., methyl acrylate) in the presence of a base like triethylamine, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate.

  • Condensation and Cyclization : The intermediate is treated with methylhydrazine under catalytic conditions (e.g., KI) at low temperatures (-30°C to -20°C) to form the pyrazole ring.

  • Nitration : Introducing the nitro group at the 3-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions.

This method emphasizes regioselectivity, with the difluoromethyl group preferentially occupying the 1-position due to steric and electronic effects.

Reductive Amination and Functionalization

An alternative route involves reductive amination of pre-functionalized pyrazoles. For example:

  • Halogenation : 4-Nitropyrazole undergoes chlorination in concentrated HCl (37%) with Pt/C catalysis to yield 3-chloro-1H-pyrazol-4-amine hydrochloride.

  • Difluoromethylation : The chloro group is replaced via nucleophilic substitution using difluoromethylating agents (e.g., (difluoromethyl)trimethylsilane).

  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>99.5%).

This pathway avoids isomer formation but requires stringent control over reaction conditions to prevent over-fluorination.

Optimization of Reaction Conditions

Catalytic Systems

The choice of catalyst significantly impacts yield and selectivity:

  • Potassium Iodide (KI) : Enhances cyclization efficiency in condensation steps, achieving 75–80% yield with isomer ratios of 95:5 (desired:undesired).

  • Palladium on Alumina (Pd/Al₂O₃) : Facilitates reductive chlorination in halogenation steps but yields drop to 58% without optimized HCl concentrations.

Temperature and Solvent Effects

  • Low-Temperature Cyclization : Reactions at -30°C minimize side reactions, improving regioselectivity.

  • Solvent Systems : Dichloromethane and dioxane are preferred for their ability to dissolve intermediates while stabilizing transition states.

Table 1: Key Reaction Parameters and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Cyclization Temperature-30°C to -20°C75.999.6
Catalyst Loading0.6 eq KI79.699.3
Recrystallization Solvent40% Ethanol/Water75.999.6

Analytical Characterization

Chromatographic Monitoring

High-Performance Liquid Chromatography (HPLC) is critical for tracking reaction progress and isomer ratios. For instance, HPLC analysis confirmed a 95:5 ratio of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its isomer after cyclization.

Spectroscopic Confirmation

  • ¹⁹F NMR : Distinct signals at δ -110 ppm (CF₂) and δ -75 ppm (NO₂) confirm substituent placement.

  • Mass Spectrometry : Molecular ion peaks at m/z 191.02 (M+H⁺) align with theoretical values.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Leading Methods

MethodYield (%)Purity (%)Isomer RatioDrawbacks
Cyclization/Hydrolysis75–80≥99.595:5Multi-step purification
Reductive Amination58–6598.098:2Harsh acidic conditions

The cyclization approach offers superior yield and purity but requires meticulous temperature control. Reductive amination, while simpler, suffers from lower efficiency.

Challenges and Limitations

Isomer Formation

Despite advances, 5-(difluoromethyl) isomers remain a byproduct (5–10%) due to competing resonance stabilization during cyclization.

Purification Difficulties

Recrystallization from aqueous ethanol removes isomers but necessitates multiple cycles, reducing overall yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 1-(Difluoromethyl)-3-amino-1H-pyrazol-4-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine Not explicitly provided - -Nitro (C3), -CF2H (C1) Potential precursor for amine derivatives
1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine C5H7F2N3 147.13 -Methyl (C4), -CF2H (C1) Simpler structure; lower molecular weight
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C12H13ClF2N3 284.7 -CF2H (C5), -2-methylphenyl (C1) Salt form; agrochemical/pharmaceutical applications
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine C6H9F2N3 161.15 -CF2CH3 (C1), -methyl (C5) Enhanced lipophilicity due to difluoroethyl
N-(3,5-di-t-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide C28H31BrN4O4S2 630.10 -Sulfonamide, -fluorophenyl High molecular weight; biological evaluation

Key Observations:

Substituent Effects: The nitro group in the target compound is a strong electron-withdrawing group, which may reduce basicity at the C4 amine compared to methyl or trifluoromethyl analogs (e.g., ). This could influence reactivity in nucleophilic substitution or redox reactions. Difluoromethyl (-CF2H) substituents, present in the target compound and analogs (), enhance metabolic stability and lipophilicity compared to non-fluorinated groups.

Synthetic Approaches: Copper-catalyzed coupling (e.g., ) and Vilsmeier–Haack reactions () are common for pyrazole derivatives.

Biological Relevance :

  • Pyrazole derivatives with sulfonyl () or trifluoromethyl groups () exhibit targeted bioactivity, suggesting the nitro group in the target compound could serve as a precursor for amine-based drugs or agrochemicals.

Physical and Chemical Properties

While direct data for the target compound is sparse, inferences can be drawn from analogs:

  • Solubility : The nitro group increases polarity, likely improving aqueous solubility compared to methyl or trifluoromethyl analogs (e.g., ).
  • Stability : Nitro groups may confer sensitivity to photodegradation, whereas difluoromethyl groups enhance thermal stability .

Biological Activity

1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, drawing on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of difluoromethylated reagents with nitro-containing pyrazole derivatives. The method often requires specific conditions to ensure high yields and purity. A typical synthetic route may include:

  • Starting Materials : Pyrazole derivatives and difluoromethyl reagents.
  • Reagents : Commonly used reagents include bases like sodium hydride or potassium carbonate.
  • Conditions : Reactions are often conducted under controlled temperatures and in inert atmospheres to prevent degradation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Antifungal Activity

In vitro studies have shown that this compound has significant antifungal properties, particularly against phytopathogenic fungi. For instance, it has outperformed standard antifungal agents in certain assays.

Table 2: Antifungal Activity Data

Fungal StrainInhibition Percentage (%)
Botrytis cinerea85%
Fusarium solani78%
Alternaria solani82%

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest it inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study measured the effects of this compound on TNF-α and IL-6 levels in vitro, revealing a significant reduction in both cytokines at concentrations as low as 10 µM.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It interacts with key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : The difluoromethyl group enhances membrane permeability, leading to cell lysis in pathogens.
  • Cytokine Modulation : By inhibiting signaling pathways, it reduces inflammation and immune response.

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-nitro-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of fluorinated hydrazine derivatives with nitro-substituted precursors. For example, similar pyrazole derivatives (e.g., N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine ) are synthesized via nucleophilic substitution under inert atmospheres, with temperature control (40–80°C) and polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates . Key Factors :
  • Use of cesium carbonate or potassium carbonate as bases to enhance nucleophilicity.
  • Sequential introduction of the difluoromethyl and nitro groups to avoid side reactions.
  • Yields range from 17–50% depending on purification methods (e.g., column chromatography vs. crystallization) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify substituent positions (e.g., difluoromethyl protons at δ 5.8–6.2 ppm; nitro group deshielding adjacent carbons) .
  • Mass Spectrometry : HRMS (ESI) for molecular ion validation (e.g., [M+H]+ at m/z 215–220) .
  • X-ray Crystallography : For crystal packing analysis (e.g., triclinic or monoclinic systems with intermolecular hydrogen bonds involving the amine group) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity and metabolic stability , as seen in related pyrazole derivatives:
  • Hydrophobic Interactions : Fluorine atoms engage in C–F···H–N hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
  • Electron-Withdrawing Effects : The nitro group at position 3 directs electrophilic substitution to position 5, enabling regioselective functionalization .
    Experimental Validation :
  • Docking studies using software like AutoDock Vina to predict binding affinities.
  • Comparative assays with non-fluorinated analogs to quantify potency differences .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from:
  • Variability in Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (eukaryotic vs. prokaryotic models).
  • Purity Issues : Residual solvents (e.g., DMF) in synthesized batches can skew results.
    Resolution Strategies :
  • Validate purity via HPLC (>95% threshold) .
  • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Contradictions and Mitigation

  • Synthetic Yield Variability : reports a 17.9% yield for a related compound, lower than typical ranges (30–50%). Mitigation includes optimizing stoichiometry and using high-purity reagents .
  • Biological Activity : Inconsistent IC₅₀ values in kinase assays may stem from assay sensitivity thresholds. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) for cross-validation .

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